2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid
Description
2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid (CAS: 1256097-94-5) is a heterocyclic organic compound with the molecular formula C₇H₈N₂O₂S and a molecular weight of 184.21 g/mol . The molecule features a thiazole ring substituted with an amino group at position 2, a cyclopropyl group at position 4, and a carboxylic acid moiety at position 3.
The compound is primarily utilized in medicinal chemistry and drug discovery as a building block for synthesizing bioactive molecules. Its cyclopropyl substituent may enhance metabolic stability in drug candidates by reducing oxidative degradation .
Properties
CAS No. |
1256097-94-5 |
|---|---|
Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions Involving Thioamide Precursors
Thiazole ring formation via cyclization remains the most widely adopted strategy for synthesizing 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid. A seminal method involves reacting cyclopropanecarboxythioamide with α-bromomalonic acid derivatives under acidic conditions . The reaction proceeds through nucleophilic substitution, where the thiol group attacks the α-carbon of the brominated malonate, followed by intramolecular cyclization to form the thiazole core.
Reaction Conditions and Optimization
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Solvent System : Ethanol or tetrahydrofuran (THF) at reflux temperatures (70–80°C) .
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Catalysts : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) enhance cyclization efficiency by acting as dehydrating agents .
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Yield : 78–85% after recrystallization with ethyl acetate/hexane .
Mechanistic Insights
The reaction mechanism involves two critical steps:
-
Thioamide Activation : POCl₃ protonates the thioamide’s sulfur atom, increasing its electrophilicity.
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Ring Closure : The activated thioamide reacts with α-bromomalonic acid, eliminating HBr to form the thiazole ring .
Solid-Phase Grinding Method for Enhanced Efficiency
A patent by CN103936691A describes a solvent-free, solid-phase grinding approach that reduces reaction time and improves yield. This method avoids traditional liquid-phase limitations, such as prolonged heating and solvent toxicity.
Procedure Overview
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Reactants :
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Thiosemicarbazide (1 mol)
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Cyclopropanecarboxylic acid (1.2 mol)
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Phosphorus pentachloride (PCl₅, 1.2 mol)
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Grinding : Mechanochemical activation in a mortar for 5–15 minutes at room temperature.
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Post-Treatment :
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Neutralization with sodium carbonate (pH 8–8.2).
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Filtration and recrystallization using ethanol/water.
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Key Advantages
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Reaction Time : 15 minutes (vs. 6–12 hours in liquid-phase methods) .
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Scalability : Suitable for gram-to-kilogram scale production.
Comparative Data
One-Pot Synthesis Using Monobromomalonamide
Recent advancements from Arkivoc demonstrate a one-pot synthesis leveraging monobromomalonamide (2-bromopropanediamide) and cyclopropanecarboxythioamide. This method streamlines the process by combining thiazole ring formation and carboxylic acid functionalization in a single step.
Synthetic Route
-
Reactants :
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Cyclopropanecarboxythioamide (1 eq)
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Monobromomalonamide (1.1 eq)
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Conditions :
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Solvent: Absolute ethanol
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Base: Pyridine (4 eq)
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Temperature: Reflux (78°C) for 4–6 hours.
-
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Isolation : Acidification with HCl (1M) to precipitate the product.
Performance Metrics
Mechanistic Pathway
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Step 1 : Nucleophilic attack by the thioamide’s sulfur on monobromomalonamide’s α-carbon.
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Step 2 : Cyclization via intramolecular amide bond formation, releasing ammonia.
Microwave-Assisted Synthesis for Rapid Access
Building on methodologies from J-Stage , microwave irradiation significantly accelerates thiazole formation. This technique reduces reaction times from hours to minutes while maintaining high yields.
Protocol
-
Reactants :
-
Cyclopropanecarboxythioamide
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Ethyl bromopyruvate
-
-
Conditions :
-
Solvent: N-Methyl-2-pyrrolidone (NMP)
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Microwave: 125°C, 300 W, 15 minutes.
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-
Hydrolysis : Post-reaction treatment with NaOH (2M) to hydrolyze the ester to carboxylic acid.
Outcomes
Comparative Analysis of Methodologies
Efficiency and Practicality
-
Solid-Phase Grinding : Ideal for industrial-scale production due to minimal solvent use and rapid processing.
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One-Pot Synthesis : Preferred for laboratory settings requiring high purity and straightforward isolation.
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Microwave-Assisted : Optimal for time-sensitive research but limited by equipment availability.
Yield Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of N-alkylated thiazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid, exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial strains and fungi. For instance, a study demonstrated that thiazole derivatives could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Thiazole derivatives have shown promise in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A specific study highlighted the compound's ability to inhibit tumor growth in vitro, indicating its potential as a lead compound for cancer therapeutics .
Agricultural Applications
Plant Disease Control
this compound has been identified as an active ingredient in formulations aimed at controlling plant diseases. Its efficacy against various pathogens makes it suitable for use as a fungicide or bactericide in agricultural settings. Patents have been filed detailing methods of applying this compound to seeds and crops to enhance disease resistance and improve yield .
Herbicidal Properties
In addition to its fungicidal properties, research suggests that thiazole derivatives can also act as herbicides. The mechanism involves inhibiting specific enzymes involved in plant growth, which can be beneficial for managing unwanted vegetation without harming crops .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results showed a significant reduction in bacterial viability at low concentrations, supporting its potential as a new class of antimicrobial agents .
Case Study 2: Agricultural Application
In agricultural trials, formulations containing this compound were applied to crops affected by fungal infections. The treated plants exhibited improved resistance and yield compared to untreated controls, demonstrating the compound's effectiveness as a plant disease control agent .
Mechanism of Action
The mechanism of action of 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to downstream effects on cellular pathways and physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazole-5-carboxylic Acid Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity :
- The cyclopropyl group in the target compound enhances metabolic stability compared to aromatic substituents (e.g., phenyl in 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid ) .
- Bromo-substituted derivatives (e.g., 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid ) are critical for synthesizing antifungal agents due to their electrophilic reactivity .
Carboxylic Acid Positioning: Carboxylic acid at position 5 (as in the target compound) improves solubility in polar solvents compared to derivatives with COOH at position 4 (e.g., 2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid) .
4-Thiazolidinone derivatives derived from thiazole-5-carboxylic acids show agonistic activity at benzodiazepine receptors, suggesting CNS applications .
Synthetic Utility :
- The pyrrolyl-substituted thiazole (e.g., 4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid ) exhibits enhanced π-π stacking interactions, making it valuable in designing kinase inhibitors .
Market and Availability :
- Derivatives like 2-Methyl-1,3-thiazole-5-carboxylic acid dominate industrial production, with projected growth in global capacity (2020–2025) due to demand for agrochemical intermediates .
Biological Activity
2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is being explored for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases, including cancer and infectious diseases.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Thiazole derivatives are known to bind with high affinity to various receptors, leading to modulation of biochemical pathways. The compound's mechanism of action includes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can act as a modulator for receptors, affecting signal transduction processes.
- Biochemical Pathways : The compound influences pathways related to cell proliferation and apoptosis, which are crucial in cancer biology.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines. For instance:
The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance its cytotoxicity against specific cancer types.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.5 µg/mL | |
| Staphylococcus aureus | 1.0 µg/mL |
This antimicrobial potential positions it as a candidate for further development in treating bacterial infections.
Case Studies
Several studies have documented the biological effects of this compound:
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In Vitro Anticancer Study :
- A study conducted by Finiuk et al. synthesized several thiazole derivatives, including the target compound, and tested their anticancer activity against multiple cell lines. The results indicated that the compound inhibited cell growth effectively, with the highest activity observed in lung and cervical cancer cell lines .
- Antimicrobial Efficacy :
- Mechanistic Insights :
Comparison with Similar Compounds
The unique cyclopropyl group in this compound differentiates it from other thiazole derivatives. A comparison with similar compounds highlights its distinct pharmacological profile:
| Compound | Notable Activity |
|---|---|
| 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid | Moderate anticancer activity |
| 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid | Lower antibacterial efficacy |
| 2-Amino-4-phenyltiazole derivatives | Stronger anticancer effects |
The presence of the cyclopropyl group appears to enhance both the reactivity and biological activity of this compound compared to its analogs.
Q & A
Q. What are the common synthetic routes for 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including cyclopropane ring formation, thiazole ring closure, and functional group modifications. For example, cyclopropyl groups can be introduced via [3+2] cycloaddition or alkylation reactions, followed by thiazole ring assembly using Hantzsch thiazole synthesis (thiourea and α-halo ketones). Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalysts (e.g., Pd for cross-coupling reactions) to improve yields (>70%) and purity .
Q. How can the molecular structure of this compound be validated experimentally?
Techniques include:
- X-ray crystallography for unambiguous confirmation of the cyclopropyl-thiazole-carboxylic acid backbone.
- NMR spectroscopy : NMR (δ ~6.5–7.5 ppm for aromatic protons) and NMR (δ ~170 ppm for carboxylic acid) to verify substituents.
- FT-IR to identify carboxylic acid C=O stretching (~1680–1720 cm) and amine N-H bonds (~3300 cm) .
Q. What are the key physicochemical properties influencing its solubility and reactivity?
- Solubility : Poor in non-polar solvents (logP ~1.5) but improved in polar aprotic solvents (DMSO, DMF) due to the carboxylic acid group.
- Reactivity : The amino group participates in nucleophilic substitutions, while the carboxylic acid enables salt formation (e.g., sodium salts for enhanced bioavailability) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict its biological or material interactions?
- DFT calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict corrosion inhibition efficiency or binding affinity. For example, ∆G values (e.g., -30.05 kJ/mol) correlate with adsorption on metal surfaces .
- Molecular docking simulates interactions with biological targets (e.g., amyloid-β peptides), identifying key binding residues (e.g., hydrophobic pockets) .
Q. What structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Cyclopropyl substitution : Enhances metabolic stability by reducing oxidative degradation.
- Amino group positioning : Para-substitution on the thiazole ring improves antimicrobial activity (MIC ~5–10 µg/mL).
- Carboxylic acid modification : Esterification or amidation alters solubility and target selectivity .
Q. What electrochemical techniques assess its corrosion inhibition potential?
- Potentiodynamic polarization : Measures corrosion current density (e.g., 0.13 mA/cm vs. 2.65 mA/cm in HCl without inhibitor).
- EIS (Electrochemical Impedance Spectroscopy) : Quantifies polarization resistance (R) increases (e.g., 150–300 Ω·cm) due to protective film formation .
Q. How can contradictory biological activity data across similar analogs be resolved?
- Meta-analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) on MIC values or IC.
- Crystallographic studies : Resolve steric or electronic conflicts in binding modes (e.g., cyclopropyl vs. phenyl rings) .
Q. What mechanisms underlie its interaction with amyloidogenic peptides (e.g., Aβ1-42)?
- Helical foldamer formation : The compound stabilizes non-toxic monomeric peptides via hydrogen bonding (amide linkages) and π-π stacking with aromatic residues (e.g., Phe19 in Aβ) .
Q. How does its stability vary under extreme pH or thermal conditions?
Q. What integrated methodologies combine experimental and computational data for mechanistic insights?
- Hybrid studies : Correlate DFT-derived adsorption energies with electrochemical validation (e.g., Langmuir isotherm fitting).
- In silico screening followed by SPR (Surface Plasmon Resonance) to validate binding kinetics (k/k) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
